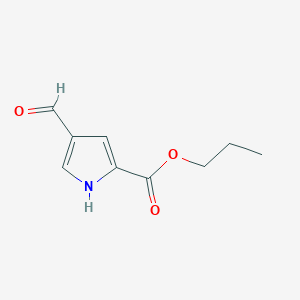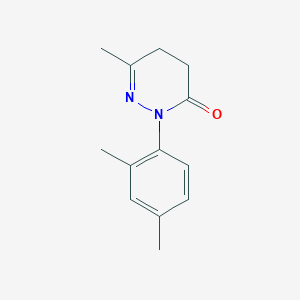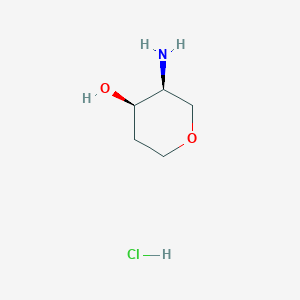![molecular formula C9H13N7 B11777389 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique triazolopyrimidine core, which is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopiperidine with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to temperatures around 100-150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO at varying temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of specific functional groups with nucleophiles .
Scientific Research Applications
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division and viral replication . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, including kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Uniqueness
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine stands out due to its unique triazolopyrimidine core, which imparts distinct biological activities. Its ability to target multiple molecular pathways and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C9H13N7 |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
1-(2H-triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine |
InChI |
InChI=1S/C9H13N7/c10-6-1-3-16(4-2-6)9-7-8(11-5-12-9)14-15-13-7/h5-6H,1-4,10H2,(H,11,12,13,14,15) |
InChI Key |
FSRGIFWIORFJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=NNN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)



![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)


![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)



